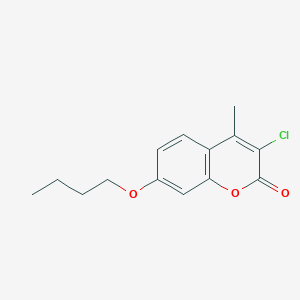![molecular formula C15H10ClN3O3S2 B5163596 2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B5163596.png)
2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its various applications. This compound is commonly referred to as CBTA, and it has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of CBTA is not fully understood. However, it is believed to bind to the thiol group of cysteine residues in biomolecules, leading to the formation of a stable adduct. This adduct can be detected using fluorescence spectroscopy, allowing for the quantification of thiol-containing biomolecules.
Biochemical and Physiological Effects
CBTA has been shown to have minimal cytotoxicity and is relatively stable in biological environments. It has been used to study the thiol redox state in cells and tissues, as well as the role of thiols in various biological processes such as protein folding and signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CBTA is its selectivity for thiols, which allows for the specific detection of thiol-containing biomolecules. However, its fluorescence properties can be affected by factors such as pH and temperature, which may limit its use in certain experiments. Additionally, CBTA may not be suitable for in vivo studies due to its limited cell permeability.
Direcciones Futuras
There are several future directions for the use of CBTA in scientific research. One potential application is in the development of new antimicrobial agents, as CBTA has shown promising activity against bacteria. Additionally, CBTA could be used to study the thiol redox state in disease states such as cancer, where alterations in thiol-containing biomolecules have been observed. Finally, the development of new fluorescent probes based on CBTA could lead to the discovery of new biomolecules and biological processes.
Métodos De Síntesis
The synthesis of CBTA involves the reaction of 5-chloro-2-aminobenzothiazole with 4-nitrophenylacetic acid in the presence of thionyl chloride. The reaction results in the formation of CBTA, which is a yellowish-green powder. This method has been optimized to produce high yields of CBTA with minimal impurities.
Aplicaciones Científicas De Investigación
CBTA has been extensively studied for its potential use as a fluorescent probe for the detection of thiols. It has been shown to selectively bind to thiols and emit fluorescence, making it a useful tool for studying thiol-containing biomolecules. CBTA has also been investigated for its antimicrobial properties, with promising results against both Gram-positive and Gram-negative bacteria.
Propiedades
IUPAC Name |
2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3S2/c16-9-1-6-13-12(7-9)18-15(24-13)23-8-14(20)17-10-2-4-11(5-3-10)19(21)22/h1-7H,8H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUITQCXLODUFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC3=C(S2)C=CC(=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-chlorophenyl)-2-(1-{[4-(2-fluorophenyl)-1-piperazinyl]acetyl}-3-oxo-2-piperazinyl)acetamide](/img/structure/B5163517.png)

![1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B5163529.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5163532.png)


![2-{3-allyl-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5163546.png)
![3-{[(4-fluorophenyl)amino]sulfonyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5163553.png)
![3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5163558.png)

![1-[(5-bromo-2-thienyl)carbonyl]piperidine](/img/structure/B5163578.png)


![methyl N-{4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxybenzoyl}glycinate](/img/structure/B5163599.png)
